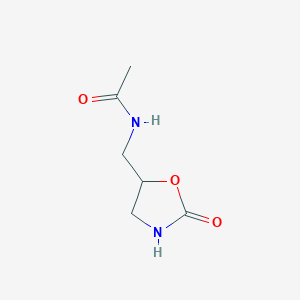
5-Acetylaminomethyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide is a synthetic compound belonging to the class of oxazolidinonesIt is known for its antimicrobial properties and is used in the treatment of infections caused by gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide typically involves the reaction of a carbamate with an oxazolidinone ring. One common method includes the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane. This reaction yields ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is then reacted with potassium phthalimide to produce the desired compound .
Industrial Production Methods
Industrial production of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly involving the acetamide group, can yield a variety of derivatives with potential biological activities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects compared to linezolid.
Radezolid: A second-generation oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide stands out due to its specific structural features, which confer unique antimicrobial properties. Its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10) |
InChI Key |
RNJIQYVMKXWZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CNC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















